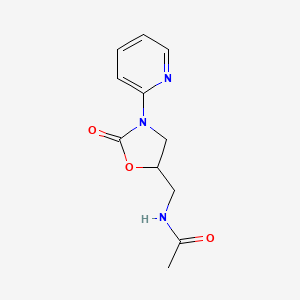

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide

Description

Properties

CAS No. |

824933-23-5 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-[(2-oxo-3-pyridin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide |

InChI |

InChI=1S/C11H13N3O3/c1-8(15)13-6-9-7-14(11(16)17-9)10-4-2-3-5-12-10/h2-5,9H,6-7H2,1H3,(H,13,15) |

InChI Key |

XKGKPURFPVGTAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Preparation of Oxazolidinone Intermediate

- The starting oxazolidinone derivative often contains a trimethylstannyl group at the 3-position, which is a key handle for subsequent palladium-catalyzed coupling.

- This intermediate can be synthesized by reacting an amine-protected aniline derivative with glycidyl butyrate in the presence of a strong base, followed by introduction of protecting groups such as benzyloxycarbonyl (Cbz) to the amine functionality.

Palladium-Catalyzed Coupling with Pyridine Derivative

- The trimethylstannyl oxazolidinone intermediate is reacted with a pyridine halide (e.g., 2-halopyridine) in the presence of a palladium(0) or palladium(II) catalyst.

- Typical solvents include 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (THF), used alone or in combination.

- The reaction temperature ranges from 60 to 150 °C, with reaction times from 30 minutes to 12 hours.

- This step substitutes the trimethylstannyl group with the pyridin-2-yl moiety, yielding the key oxazolidinone-pyridine intermediate.

Acetylation to Form the Acetamide

- The amine group on the oxazolidinone intermediate is acetylated using acetic anhydride.

- This step is typically performed under mild conditions to avoid side reactions, producing the acetamide derivative.

- The acetylation can be done after the palladium-catalyzed coupling or on the precursor amine compound, depending on the synthetic route.

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic methods such as silica gel column chromatography.

- Solvent systems like dichloromethane/methanol mixtures are used for purification.

- Final drying is performed under controlled temperature (e.g., 45 °C) to obtain the pure off-white solid compound.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of oxazolidinone intermediate | Reaction of amine-protected aniline with glycidyl butyrate, base | Hydroxymethyl oxazolidinone derivative |

| 2 | Introduction of trimethylstannyl group | Organostannane chemistry | Trimethylstannyl oxazolidinone intermediate |

| 3 | Palladium-catalyzed coupling | Pd(0) or Pd(II) catalyst, pyridine halide, 1,4-dioxane/DMF/THF, 60–150 °C, 0.5–12 h | Oxazolidinone-pyridine intermediate |

| 4 | Acetylation | Acetic anhydride, mild conditions | N-acetylated oxazolidinone derivative |

| 5 | Purification | Silica gel chromatography, recrystallization | Pure N-((2-oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide |

Experimental Data and Yields

- The palladium-catalyzed coupling step typically yields the oxazolidinone-pyridine intermediate in moderate to high yields (50–80%).

- Acetylation yields are generally high (>80%) due to the straightforward nature of the reaction.

- Overall yields for the multi-step synthesis can range around 25–30% after purification, depending on scale and optimization.

Key Research Findings and Optimization Notes

- The use of palladium catalysts enables selective and efficient coupling, avoiding harsh conditions that could degrade sensitive oxazolidinone rings.

- Solvent choice and temperature control are critical for maximizing yield and purity.

- The acetylation step is best performed after the pyridine coupling to prevent interference with the palladium catalyst.

- Purification steps involving recrystallization from ethanol/water mixtures improve the final product purity and crystallinity.

- Scale-up procedures have been developed to produce multikilogram quantities with consistent quality, employing controlled addition of reagents and temperature monitoring to ensure safety and reproducibility.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Hydroxymethyl oxazolidinone derivative |

| Key catalyst | Palladium(0) or Palladium(II) |

| Coupling solvent | 1,4-Dioxane, DMF, THF |

| Coupling temperature | 60–150 °C |

| Coupling time | 0.5–12 hours |

| Acetylation reagent | Acetic anhydride |

| Acetylation conditions | Mild, room temperature |

| Purification methods | Silica gel chromatography, recrystallization |

| Typical overall yield | ~27% (multi-step) |

| Final product form | Off-white solid |

Chemical Reactions Analysis

Types of Reactions

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties

One of the primary applications of N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide is its potential as an anticoagulant. Research indicates that derivatives of this compound can inhibit factor Xa, a crucial enzyme in the coagulation cascade, thus preventing thromboembolic diseases such as deep vein thrombosis and pulmonary embolism .

Case Study: Factor Xa Inhibition

A study demonstrated that modifications of oxazolidinone derivatives, including this compound, exhibited significant inhibition of factor Xa activity in vitro. This suggests a promising avenue for developing new anticoagulant therapies .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. In vitro studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its use as a base for antibiotic development .

Synthetic Applications

1. Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. It can be utilized in various organic reactions, including nucleophilic substitutions and cycloadditions.

Table: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form amides |

| Cycloaddition | Can participate in [3+2] cycloaddition reactions |

| Coupling Reactions | Useful in forming carbon-carbon bonds |

Mechanism of Action

The mechanism of action of N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. Additionally, the pyridine moiety can interact with various enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural similarities with several oxazolidinone derivatives, differing primarily in substituents and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The pyridinyl group (2- or 4-position) and phenyl ring modifications (e.g., 3-oxomorpholino) influence solubility and target binding. For instance, 3-oxomorpholino derivatives (CAS 1429334-00-8) exhibit enhanced polarity compared to pyridin-4-yl analogs (CAS 128311-86-4) .

- Stereochemistry : The (S)-configuration is prevalent in bioactive analogs, as seen in CAS 1429334-00-8 and 128311-86-4, which may optimize chiral interactions with enzymes .

Biological Activity

N-((2-Oxo-3-(pyridin-2-yl)oxazolidin-5-yl)methyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 824933-24-6 |

| Molecular Formula | C10H12N4O3 |

| Molecular Weight | 236.23 g/mol |

| IUPAC Name | N-[(2-Oxo-3-pyridin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide |

| InChI Key | FTAWDRCNUDBOCS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Research indicates that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1), a protein associated with fibrosis. This inhibition suggests potential applications in treating fibrotic diseases and conditions characterized by excessive collagen deposition .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as a therapeutic agent in combating bacterial infections . The compound's effectiveness can be attributed to its structural features that allow it to interact with bacterial proteins involved in cell wall synthesis.

Case Studies and Research Findings

- Antifibrotic Activity : In vitro studies have shown that this compound inhibits the proliferation of fibroblasts and reduces collagen synthesis, indicating its potential role in managing fibrotic disorders .

- Antimicrobial Efficacy : A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against resistant strains, making it a candidate for further development as an antibiotic .

- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the oxazolidinone structure can enhance biological activity. This highlights the importance of structural optimization in drug design .

Applications in Medicine

This compound holds promise for various medical applications:

- Fibrosis Treatment : Due to its inhibitory effects on collagen expression, it could be developed into a treatment for conditions like pulmonary fibrosis.

- Antibacterial Agent : Its efficacy against resistant bacterial strains positions it as a potential candidate for new antibiotic therapies.

Q & A

Q. Key Parameters :

- Alkaline Conditions : Excess base (e.g., Na₂CO₃) ensures complete substitution .

- Reduction Efficiency : Acid concentration and reaction time influence nitro-to-amine conversion .

- Purification : Recrystallization (e.g., using pet-ether) or column chromatography improves purity .

How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound, and what challenges arise during refinement?

Advanced Research Question

Methodology :

- Data Collection : High-resolution X-ray diffraction data is collected using synchrotron radiation or lab-based sources.

- Structure Solution : Programs like SHELXD or SHELXS are used for phase determination, especially for chiral centers .

- Refinement : SHELXL refines the model, optimizing bond lengths, angles, and thermal displacement parameters. Hydrogen bonding and π-π stacking interactions are analyzed to validate conformation .

Q. Challenges :

- Twinning : Common in oxazolidinone derivatives; requires careful handling in SHELXL .

- Disorder : Flexible side chains (e.g., pyridyl groups) may require constrained refinement .

How do structural modifications to the pyridin-2-yl or acetamide groups impact anticoagulant activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Methods :

In Vitro Assays : Measure inhibition of coagulation factors (e.g., Factor Xa) using chromogenic substrates. IC₅₀ values are compared across derivatives .

Molecular Docking : Simulations (e.g., AutoDock) predict binding interactions with target proteins. Modifications to the pyridin-2-yl group affect hydrogen bonding with active-site residues .

Q. Key Findings :

- Pyridin-2-yl Substitution : Electron-withdrawing groups (e.g., fluoro) enhance binding affinity by stabilizing interactions with hydrophobic pockets .

- Acetamide Flexibility : Bulky substituents reduce activity by steric hindrance .

What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

Basic Research Question

Essential Techniques :

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridin-2-yl substitution) and purity. For example, pyridyl protons resonate at δ 7.2–8.5 ppm in CDCl₃ .

LC-MS : Monitors reaction progress and detects impurities (e.g., unreacted starting materials). Molecular ion peaks ([M+H]⁺) validate molecular weight .

HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase columns .

How can contradictory data in crystallographic or pharmacological studies be resolved?

Advanced Research Question

Resolution Strategies :

Data Reproducibility : Repeating experiments under standardized conditions (e.g., solvent, temperature) minimizes artifacts .

Cross-Validation : Correlate X-ray structures with computational models (e.g., DFT-optimized geometries) to confirm bond angles and torsion .

Meta-Analysis : Compare IC₅₀ values across studies using identical assay protocols (e.g., Factor Xa inhibition buffer composition) .

Example : Discrepancies in anticoagulant activity may arise from variations in assay sensitivity or cell lines. Standardized protocols (e.g., CLSI guidelines) improve comparability .

What are the limitations of current synthetic methods, and how can they be optimized for scalability?

Basic Research Question

Limitations :

- Low Yields : Condensation steps often yield <60% due to side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Purification Bottlenecks : Recrystallization may fail for polar intermediates, requiring costly chromatography .

Q. Optimization :

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time and byproducts .

How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

Advanced Research Question

Methodology :

Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC .

Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

Q. Findings :

- pH Sensitivity : The oxazolidinone ring hydrolyzes in acidic conditions (pH <3), necessitating enteric coatings for oral formulations .

- Thermal Stability : Decomposition occurs above 150°C, suggesting lyophilization is unsuitable for storage .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

Tools and Workflows :

ADMET Prediction : Software like SwissADME estimates bioavailability, logP, and CYP450 interactions. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration .

Molecular Dynamics (MD) : Simulations in GROMACS assess binding stability to plasma proteins (e.g., albumin) .

Limitations : Predictions may underestimate metabolic pathways (e.g., morpholine ring oxidation) without experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.